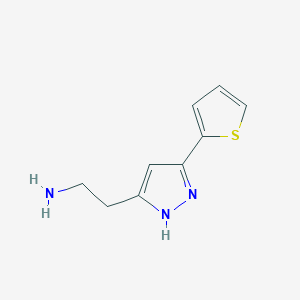

2-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine

Descripción general

Descripción

The compound “2-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine” is an aromatic amine . It is also known by other names such as thiophene-2-ethylamine, 2-thiophene ethyl amine, and 2-(thien-2-yl)ethylamine .

Synthesis Analysis

This compound can be used to functionalize multiwall carbon nanotubes (MWCNT) . It may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S-methylisothiourea .Molecular Structure Analysis

The molecular formula of this compound is C6H9NS . It is an aromatic amine and undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Chemical Reactions Analysis

As mentioned earlier, this compound can react with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S-methylisothiourea to synthesize pyrimidine derivatives .Physical And Chemical Properties Analysis

This compound has a molecular weight of 127.21 g/mol . It has a boiling point of 200-201 °C/750 mmHg and a density of 1.087 g/mL at 25 °C . The refractive index is n20/D 1.551 .Aplicaciones Científicas De Investigación

Synthesis of Schiff Bases

This compound can be used in the synthesis of Schiff bases . Schiff bases are a class of organic compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . They have a wide range of applications in medicinal chemistry and as catalysts, pigments, and polymers .

Pancreatic Lipase Inhibitors

Schiff bases derived from this compound have shown promising activity as pancreatic lipase inhibitors . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats. Inhibitors of this enzyme are used in the treatment of obesity .

Antioxidant Activity

These Schiff bases also exhibited good antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Antibacterial Activity

The Schiff bases were evaluated for their antimicrobial activities against several types of bacteria . They showed good antibacterial activity, suggesting potential use in the development of new antibacterial agents .

Antitumor Activity

In another study, pyridineamide derivatives containing a 1,2,3-triazole fragment, which were synthesized using this compound, exhibited moderate to potent antitumor activity against several cancer cell lines .

c-Met Inhibitors

The pyridineamide derivatives were also found to be potent inhibitors of c-Met . c-Met is a protein that in humans is encoded by the MET gene. Abnormal activation of c-Met leads to tumor growth, angiogenesis and metastasis .

Safety and Hazards

Direcciones Futuras

The compound has potential applications in the synthesis of pyrimidine derivatives and in the functionalization of multiwall carbon nanotubes (MWCNT) . Its effect as a probable substitute to the pyridine ligand on the performance of poly (3-hexylthiophene)/CdSe hybrid solar cells has been investigated .

Propiedades

IUPAC Name |

2-(3-thiophen-2-yl-1H-pyrazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c10-4-3-7-6-8(12-11-7)9-2-1-5-13-9/h1-2,5-6H,3-4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKCOOWFCRJKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Methylcyclohexyl)piperidin-4-yl]methanol](/img/structure/B1466262.png)

![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B1466269.png)

![1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1466271.png)